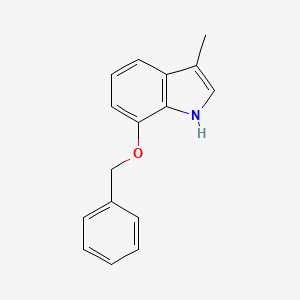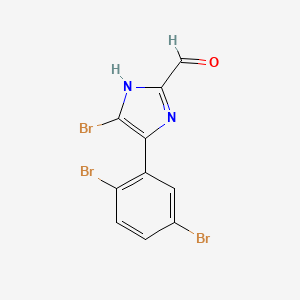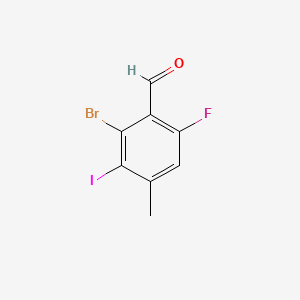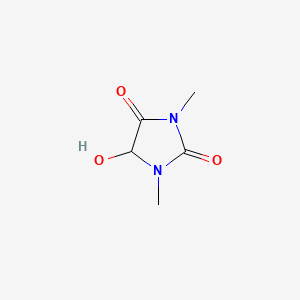![molecular formula C21H33NO4Si B13693164 (R)-4-Benzyl-3-[(R)-4-[(tert-butyldimethylsilyl)oxy]-2-methylbutanoyl]oxazolidin-2-one](/img/structure/B13693164.png)
(R)-4-Benzyl-3-[(R)-4-[(tert-butyldimethylsilyl)oxy]-2-methylbutanoyl]oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-Benzyl-3-[®-4-[(tert-butyldimethylsilyl)oxy]-2-methylbutanoyl]oxazolidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an oxazolidinone ring, a benzyl group, and a tert-butyldimethylsilyl-protected hydroxyl group. Its stereochemistry is defined by the ®-configuration at specific chiral centers, making it a valuable molecule for asymmetric synthesis and other applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Benzyl-3-[®-4-[(tert-butyldimethylsilyl)oxy]-2-methylbutanoyl]oxazolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazolidinone Ring: This step involves the cyclization of an amino alcohol with a carbonyl compound to form the oxazolidinone ring.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl bromide or benzyl chloride.
Protection of the Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Final Coupling: The final step involves coupling the protected intermediate with a suitable acylating agent to introduce the 2-methylbutanoyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
®-4-Benzyl-3-[®-4-[(tert-butyldimethylsilyl)oxy]-2-methylbutanoyl]oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form epoxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) to reduce carbonyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Benzyl bromide, benzyl chloride, tert-butyldimethylsilyl chloride (TBDMS-Cl)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-4-Benzyl-3-[®-4-[(tert-butyldimethylsilyl)oxy]-2-methylbutanoyl]oxazolidin-2-one is used as a chiral auxiliary in asymmetric synthesis. Its unique structure allows for the selective formation of chiral centers in target molecules, making it valuable for the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound is used as a building block for the synthesis of biologically active molecules. Its ability to form stable intermediates makes it useful in the development of pharmaceuticals and other bioactive compounds.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The oxazolidinone ring is a common motif in antibiotics, and modifications of this structure may lead to new antimicrobial agents.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of ®-4-Benzyl-3-[®-4-[(tert-butyldimethylsilyl)oxy]-2-methylbutanoyl]oxazolidin-2-one involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes and receptors, modulating their activity. The benzyl and tert-butyldimethylsilyl groups provide steric hindrance and electronic effects that influence the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
(S)-4-Benzyl-3-[(S)-4-[(tert-butyldimethylsilyl)oxy]-2-methylbutanoyl]oxazolidin-2-one: The enantiomer of the compound, with (S)-configuration at the chiral centers.
4-Benzyl-3-[(4-hydroxy-2-methylbutanoyl]oxazolidin-2-one: A similar compound without the tert-butyldimethylsilyl protection.
4-Benzyl-3-[(4-methylbutanoyl]oxazolidin-2-one: A compound with a different acyl group.
Uniqueness
®-4-Benzyl-3-[®-4-[(tert-butyldimethylsilyl)oxy]-2-methylbutanoyl]oxazolidin-2-one is unique due to its specific stereochemistry and the presence of the tert-butyldimethylsilyl-protected hydroxyl group. This protection enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications.
Propiedades
Fórmula molecular |
C21H33NO4Si |
|---|---|
Peso molecular |
391.6 g/mol |
Nombre IUPAC |
4-benzyl-3-[4-[tert-butyl(dimethyl)silyl]oxy-2-methylbutanoyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C21H33NO4Si/c1-16(12-13-26-27(5,6)21(2,3)4)19(23)22-18(15-25-20(22)24)14-17-10-8-7-9-11-17/h7-11,16,18H,12-15H2,1-6H3 |
Clave InChI |
VVQYUTPFXZMRKD-UHFFFAOYSA-N |
SMILES canónico |
CC(CCO[Si](C)(C)C(C)(C)C)C(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-azidopentyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13693094.png)




![5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic Acid](/img/structure/B13693122.png)
![Ir[dF(Me)ppy]2(dtbbpy)PF6](/img/structure/B13693128.png)

![3-[[4-(3-Pyridyl)phenyl]amino]benzoic Acid](/img/structure/B13693131.png)


![8-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13693153.png)
![5-[[4-(Trifluoromethoxy)phenoxy]methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13693154.png)
